L-Serine, L-arginylglycyl-

Description

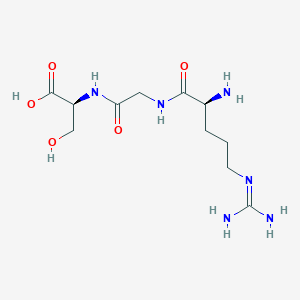

Structure

3D Structure

Properties

CAS No. |

158734-09-9 |

|---|---|

Molecular Formula |

C11H22N6O5 |

Molecular Weight |

318.33 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H22N6O5/c12-6(2-1-3-15-11(13)14)9(20)16-4-8(19)17-7(5-18)10(21)22/h6-7,18H,1-5,12H2,(H,16,20)(H,17,19)(H,21,22)(H4,13,14,15)/t6-,7-/m0/s1 |

InChI Key |

WVNFNPGXYADPPO-BQBZGAKWSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CO)C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for L Arginyl Glycyl L Serine and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. creative-peptides.comcsic.es The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. csic.esgyrosproteintechnologies.compeptide.com This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin. creative-peptides.comcsic.es

Resin Selection and Loading Strategies

The choice of resin is a critical first step in SPPS as it determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage. gyrosproteintechnologies.compeptide.com For the synthesis of L-arginyl-glycyl-L-serine with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are common choices for the Fmoc/tBu strategy. peptide.combiotage.com Merrifield or PAM resins are typically employed in Boc/Bzl strategies. peptide.comgoogle.comgoogle.com If a C-terminal amide is desired, Rink Amide or Sieber amide resins are suitable for Fmoc chemistry, while MBHA resin is used for Boc chemistry. peptide.combiotage.com

The loading of the first amino acid (L-serine in this case) onto the resin is a crucial step that defines the maximum theoretical yield of the synthesis. The loading capacity of the resin, typically in the range of 0.1 to 2.0 mmol/g, should be chosen based on the length of the peptide; for a short tripeptide like L-arginyl-glycyl-L-serine, a standard substitution resin (0.5 to 1.2 mmol/g) is generally suitable. peptide.comgoogle.com

| Resin Type | C-Terminal Functionality | Common Protecting Group Strategy | Cleavage Conditions |

| Wang Resin | Acid | Fmoc/tBu | Strong acid (e.g., high concentration TFA) biotage.com |

| 2-Chlorotrityl Chloride Resin | Acid | Fmoc/tBu | Mild acid (e.g., 1-3% TFA), allows for protected fragments biotage.com |

| Rink Amide Resin | Amide | Fmoc/tBu | Strong acid (e.g., high concentration TFA) biotage.com |

| Merrifield Resin | Acid | Boc/Bzl | Strong acid (e.g., HF) peptide.comgoogle.comgoogle.com |

Protecting Group Chemistry and Deprotection Protocols

To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. creative-peptides.comresearchgate.net The most common strategies in SPPS are the Boc/Bzl and the Fmoc/tBu strategies, with the latter being more prevalent due to its milder deprotection conditions. peptide.comresearchgate.net

In the context of synthesizing L-arginyl-glycyl-L-serine using the preferred Fmoc/tBu strategy:

α-Amino Group Protection: The α-amino group of each incoming amino acid is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.netiris-biotech.de This group is removed at the beginning of each coupling cycle by treatment with a secondary amine, typically a 20-50% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comiris-biotech.de

Side Chain Protection: The side chains of serine and arginine contain reactive functional groups that require more stable protecting groups.

Serine: The hydroxyl group of serine is typically protected with the acid-labile tert-butyl (tBu) group. creative-peptides.comiris-biotech.de

Arginine: The guanidino group of arginine is strongly basic and requires robust protection. Common acid-labile protecting groups include the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups. nih.gov The Pbf group is often preferred due to its increased acid lability, which allows for easier removal during the final cleavage step. nih.gov

The principle of orthogonality is crucial, ensuring that the side-chain protecting groups (e.g., tBu and Pbf) remain intact during the repeated removal of the α-amino protecting group (Fmoc). peptide.comiris-biotech.de

| Amino Acid | α-Amino Protecting Group (Fmoc Strategy) | Side Chain Protecting Group (tBu Strategy) | Side Chain Functionality |

| L-Arginine | Fmoc | Pbf, Pmc, Mtr nih.gov | Guanidino |

| Glycine (B1666218) | Fmoc | None | N/A |

| L-Serine | Fmoc | tBu creative-peptides.comiris-biotech.de | Hydroxyl |

Coupling Reagents and Reaction Optimization

The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming protected amino acid requires an activating agent, known as a coupling reagent. creative-peptides.combachem.com These reagents convert the carboxylic acid into a more reactive species. creative-peptides.com

Common classes of coupling reagents include carbodiimides and phosphonium or aminium/uronium salts. bachem.compeptide.com

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to the formation of insoluble urea (B33335) byproducts and potential racemization. creative-peptides.combachem.compeptide.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient and widely used. gyrosproteintechnologies.combachem.compeptide.com

To minimize the risk of racemization, especially during the activation of the amino acid, additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are often included in the coupling reaction. bachem.com The reaction is typically carried out in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP). bachem.com Optimization may involve double coupling or extending reaction times for sterically hindered amino acids, though this is less of a concern for the Arg-Gly-Ser sequence. gyrosproteintechnologies.com

Cleavage from Resin and Purification Techniques

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. creative-peptides.comcsic.es In the Fmoc/tBu strategy, this is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). peptide.comiris-biotech.dethermofisher.com

A "cleavage cocktail" is used, which consists of TFA and various scavengers to trap the reactive cationic species generated during the deprotection process, thereby preventing side reactions. thermofisher.com For a peptide containing arginine and serine, a common cleavage cocktail might be Reagent R, which includes TFA, thioanisole, 1,2-ethanedithiol (EDT), and anisole. thermofisher.comlangene.com Thioanisole helps to prevent the reattachment of protecting groups, particularly from arginine. langene.com The presence of serine does not typically require special scavengers, but the hydroxyl group can be susceptible to modifications if cleavage conditions are not optimized.

After cleavage, the resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether. thermofisher.com The crude peptide is then collected by centrifugation or filtration, washed with ether, and dried.

Purification of the crude L-arginyl-glycyl-L-serine is almost always necessary to remove deletion sequences and byproducts from side reactions. The most common method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). The final purity and identity of the peptide are confirmed using analytical HPLC and mass spectrometry.

Solution-Phase Peptide Synthesis (LPPS) Considerations

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, predates SPPS. nih.govspringernature.com In this approach, all reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step. ekb.eg While LPPS allows for easier scale-up and characterization of intermediates, it is generally more time-consuming and labor-intensive for longer peptides compared to SPPS. nih.govspringernature.com

For a short peptide like L-arginyl-glycyl-L-serine, LPPS is a viable, albeit less common, option. The synthesis would typically involve a fragment condensation strategy, where dipeptides are first synthesized and then coupled to form the final tripeptide. A meticulous selection of orthogonal protecting groups for the α-amino, α-carboxyl, and side-chain functionalities is essential to control the sequence of bond formation. ekb.eg Coupling reagents similar to those used in SPPS are employed. Purification between steps often involves crystallization or chromatography, which can be challenging and may lead to significant material loss.

Chemoenzymatic Synthesis Methods

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a regio- and stereoselective manner. nih.govwur.nl This approach offers several advantages, including mild reaction conditions (aqueous environment, neutral pH, room temperature), minimal side-chain protection, and a reduced risk of racemization. nih.gov

For the synthesis of L-arginyl-glycyl-L-serine, enzymes like trypsin or subtilisin could potentially be employed. nih.govrsc.org Trypsin, for instance, specifically cleaves peptide bonds at the C-terminus of arginine and lysine residues. brainkart.com Under controlled conditions (e.g., high concentration of organic co-solvents, modified pH), the reverse reaction—peptide bond formation—can be favored. nih.gov

A possible chemoenzymatic route could involve the coupling of an L-arginine derivative (as the acyl donor) with the dipeptide glycyl-L-serine (as the nucleophile), catalyzed by an appropriate engineered ligase. rsc.org The key challenges in CEPS are the often low yields, the need for precise control over reaction conditions to prevent hydrolysis of the product, and the substrate specificity of the enzyme, which may limit its general applicability. nih.gov However, ongoing research in enzyme engineering is expanding the scope and efficiency of this green chemistry approach to peptide synthesis. nih.govrsc.org

Advanced Analytical and Characterization Techniques for L Arginyl Glycyl L Serine

Chromatographic Separation Methods

Chromatography is an indispensable tool for the purification and analysis of peptides, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov For a tripeptide like L-arginyl-glycyl-L-serine, various chromatographic modes are utilized to assess purity and confirm identity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of peptides and verifying their identity. resolvemass.ca Reversed-phase HPLC (RP-HPLC) is the most ubiquitously used mode for peptide separations due to its high resolving power and compatibility with mass spectrometry. gilson.comhplc.eu

In RP-HPLC, the separation is based on the hydrophobicity of the peptide. gilson.com A non-polar stationary phase, typically silica derivatized with C18 alkyl chains, is used in conjunction with a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution. hplc.eu The L-arginyl-glycyl-L-serine peptide is eluted from the column by a gradient of increasing organic solvent concentration; more hydrophobic impurities will be retained longer on the column than the relatively polar tripeptide. gilson.com The identity of the peptide can be tentatively confirmed by comparing its retention time to that of a known reference standard under identical conditions.

| Parameter | Typical Specification for L-Arginyl-Glycyl-L-Serine Analysis | Purpose |

| Column | C18, wide pore (e.g., 300 Å) | Provides a non-polar stationary phase for hydrophobic interaction. Wide pores are suitable for peptides. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic aqueous phase to ensure peptide protonation and act as an ion-pairing agent. hplc.eu |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic phase to elute the peptide from the column. |

| Gradient | Linear gradient from low %B to high %B | Gradually increases the mobile phase hydrophobicity to elute compounds based on their affinity for the stationary phase. |

| Flow Rate | ~1 mL/min for analytical columns (e.g., 4.6 mm i.d.) | Controls the speed of the separation and affects resolution. hplc.eu |

| Detection | UV Absorbance at 210-220 nm | Detects the peptide bonds, allowing for quantification and purity assessment. |

| Temperature | Controlled, e.g., 25-40 °C | Ensures reproducible retention times by maintaining constant viscosity and separation kinetics. |

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz This technique is the standard for analyzing and quantifying aggregates and fragments in biotherapeutics. lcms.cz For a small tripeptide like L-arginyl-glycyl-L-serine, SEC is primarily used to separate the monomeric peptide from potential high-molecular-weight aggregates formed during synthesis or storage, or from smaller fragments.

However, the application of SEC to small peptides can be challenging. sepax-tech.com Peptides can exhibit secondary interactions, such as ionic and hydrophobic interactions, with the column's stationary phase, which can interfere with a purely size-based separation. sepax-tech.comtechnosaurus.co.jp To mitigate these non-ideal effects, the mobile phase composition is critical. The use of high salt concentrations or organic additives in the mobile phase can help to minimize these secondary interactions, enabling a more accurate separation based on molecular size. sepax-tech.com

Ion-Exchange Chromatography (IEC) provides an orthogonal separation mechanism to RP-HPLC and SEC by separating molecules based on their net charge. waters.comphenomenex.com Since the amino acids that constitute a peptide can carry positive or negative charges depending on the pH, IEC is a powerful tool for peptide analysis. waters.compepdd.com

L-arginyl-glycyl-L-serine contains a highly basic arginine residue, which has a guanidinium (B1211019) group that is positively charged over a wide pH range. This gives the tripeptide a net positive charge at acidic to neutral pH. Therefore, cation-exchange chromatography (CEX) is the appropriate IEC mode for this peptide. phenomenex.compepdd.com In CEX, the peptide is loaded onto a negatively charged stationary phase at a low ionic strength. phenomenex.com Elution is then achieved by increasing the ionic strength of the mobile phase (using a salt gradient) or by increasing the pH, which reduces the net positive charge of the peptide, weakening its interaction with the stationary phase. phenomenex.com This technique is particularly effective for separating peptides that differ by even a single charge, such as deamidation variants. phenomenex.com

| Chromatographic Method | Principle of Separation | Primary Application for L-Arginyl-Glycyl-L-Serine |

| High-Performance Liquid Chromatography (HPLC) | Based on the differential partitioning of the peptide between a stationary phase and a mobile phase, primarily by hydrophobicity in RP-HPLC. gilson.com | Purity assessment, quantification, and identification by retention time. |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size) as they pass through a porous stationary phase. lcms.cz | Detection and quantification of aggregates or fragments. |

| Ion-Exchange Chromatography (IEC) | Separates molecules based on their net surface charge through electrostatic interactions with a charged stationary phase. waters.compepdd.com | Separation of charge variants (e.g., deamidated forms) and as an orthogonal purity method. |

Mass Spectrometry (MS) for Sequence Verification and Molecular Weight Determination

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com It is an essential tool for the characterization of peptides, providing definitive confirmation of molecular weight and primary sequence. resolvemass.ca For peptides like L-arginyl-glycyl-L-serine, "soft" ionization techniques are used, which energize the molecules into the gas phase as ions without causing significant fragmentation. creative-proteomics.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for coupling with liquid chromatography (LC-MS). gilson.com In ESI-MS, a solution containing the peptide is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. A key characteristic of ESI is its tendency to produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

This formation of multiple charge states allows for the determination of the molecular weight of a large molecule using a mass spectrometer with a limited m/z range. The resulting spectrum can be deconvoluted to calculate the precise molecular mass of the peptide. When coupled with tandem mass spectrometry (MS/MS), ESI can also be used for sequence verification. researchgate.net In this process, a specific precursor ion of the peptide is selected, fragmented, and the resulting product ions are analyzed to confirm the amino acid sequence.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful soft ionization technique used for peptide analysis. creative-proteomics.comlibretexts.org In this method, the peptide sample is mixed and co-crystallized with a large excess of a matrix compound (a small organic molecule that strongly absorbs laser light) on a target plate. libretexts.org A pulsed laser irradiates the crystal, and the matrix absorbs the laser energy, leading to the desorption and ionization of the matrix and the embedded peptide molecules. youtube.com

MALDI typically produces predominantly singly charged ions (e.g., [M+H]⁺). libretexts.org These ions are then accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their velocity—lighter ions travel faster and reach the detector first. youtube.com MALDI-TOF MS provides a very accurate measurement of the peptide's molecular weight and is excellent for confirming the identity and purity of a sample. nih.govnih.gov It is known for its high sensitivity, speed, and tolerance to salts and buffers compared to ESI. libretexts.orgnih.gov

| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |

| Ionization Process | Ions are formed from a liquid solution passed through a charged capillary. gilson.com | Co-crystallized sample/matrix is irradiated by a laser to desorb and ionize the analyte. libretexts.org |

| Typical Ionization State | Produces multiply charged ions (e.g., [M+nH]ⁿ⁺). | Primarily produces singly charged ions (e.g., [M+H]⁺). libretexts.org |

| Coupling | Easily coupled with liquid chromatography (LC-MS). gilson.com | Can be coupled with LC, but is more commonly used for direct analysis of spotted samples. |

| Primary Use | Accurate mass determination, peptide mapping, and sequencing (with MS/MS). researchgate.net | Rapid and accurate molecular weight determination of pure samples and complex mixtures. nih.govnih.gov |

| Sample Tolerance | Less tolerant to salts and non-volatile buffers. | More tolerant to salts and contaminants. nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing and structural confirmation. youtube.comunito.it In a typical MS/MS experiment, the parent peptide ion (in this case, L-Arginyl-Glycyl-L-Serine) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. youtube.comunito.it

The fragmentation primarily occurs at the peptide bonds, leading to the formation of specific ion series, most commonly b- and y-ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus of the peptide. By analyzing the mass-to-charge (m/z) ratios of these fragment ions, the amino acid sequence can be deduced.

For L-Arginyl-Glycyl-L-Serine (RGS), with a monoisotopic mass of 346.1914 Da, the expected fragmentation pattern would allow for unambiguous confirmation of its sequence. The analysis of the mass differences between consecutive ions in a series corresponds to the mass of a specific amino acid residue.

Table 1: Theoretical MS/MS Fragmentation Data for L-Arginyl-Glycyl-L-Serine ([M+H]⁺)

| Ion Type | Sequence | Theoretical m/z |

|---|---|---|

| b₁ | Arg | 175.1190 |

| b₂ | Arg-Gly | 232.1404 |

| y₁ | Ser | 106.0499 |

This interactive table outlines the primary b- and y-ions expected from the fragmentation of the parent peptide.

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the structural features of peptides, from atomic connectivity to secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. springernature.com For a tripeptide like L-Arginyl-Glycyl-L-Serine, 1D (¹H, ¹³C) and 2D NMR (such as COSY, HSQC) experiments are used to assign all proton and carbon signals and confirm the covalent structure. scielo.org.zanih.gov

¹H NMR provides information on the chemical environment of protons. Key signals include the α-protons of each amino acid, the amide protons of the peptide bonds, and the distinct signals from the amino acid side chains (the guanidinium group of arginine, the methylene group of glycine (B1666218), and the hydroxymethyl group of serine). researchgate.net 2D NMR experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings within a residue, while experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, aiding in the complete assignment of the peptide's backbone and side chains. scielo.org.za

Table 2: Representative ¹H NMR Chemical Shifts for Peptides in D₂O

| Amino Acid Residue | α-H (ppm) | β-H (ppm) | Other Side Chain Protons (ppm) |

|---|---|---|---|

| Arginine | ~4.1-4.3 | ~1.8-2.0 | γ-H: ~1.6-1.7; δ-H: ~3.1-3.3 |

| Glycine | ~3.8-4.0 | - | - |

| Serine | ~4.3-4.5 | ~3.7-3.9 | - |

This table presents typical chemical shift ranges for the protons of the constituent amino acids when part of a peptide chain. Actual values can vary based on neighboring residues and solution conditions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is the preferred method for rapidly assessing the secondary structure of peptides and proteins in solution. springernature.comlibretexts.orgnih.gov This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. springernature.comspringernature.com

Different types of secondary structures (α-helices, β-sheets, random coils) exhibit distinct CD spectra in the far-UV region (180-260 nm). springernature.comcreative-proteomics.com For a short, flexible tripeptide like L-Arginyl-Glycyl-L-Serine, it is expected to exist predominantly in a random coil conformation in aqueous solution. A random coil structure is characterized by a strong negative band near 195-200 nm. libretexts.org

Table 3: Characteristic CD Signal for Random Coil Peptides

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| ~198 | Strong Negative Minimum |

This interactive table shows the defining spectral feature for a peptide lacking a defined secondary structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" and are sensitive to the peptide backbone conformation. acs.orgspringernature.comacs.org Both methods probe the vibrational modes of the molecule, particularly the amide bonds of the peptide backbone. acs.orgspiedigitallibrary.org

Key vibrational bands for peptides include:

Amide I: (1600-1700 cm⁻¹) Arising mainly from the C=O stretching vibration. Its frequency is highly sensitive to the secondary structure.

Amide II: (1500-1600 cm⁻¹) A combination of N-H in-plane bending and C-N stretching.

Amide III: (1200-1300 cm⁻¹) A complex mode involving C-N stretching and N-H bending.

For L-Arginyl-Glycyl-L-Serine, these techniques would confirm the presence of peptide bonds and provide information consistent with a disordered or random coil structure. acs.org

Table 4: Typical Infrared Amide Band Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Associated Vibration |

|---|---|---|

| Amide I | 1600 - 1700 | C=O Stretch |

| Amide II | 1500 - 1600 | N-H Bend, C-N Stretch |

| Amide III | 1200 - 1300 | C-N Stretch, N-H Bend |

This table summarizes the principal IR absorption bands used in peptide characterization.

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of a peptide. The procedure involves two main steps:

Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by heating in 6N hydrochloric acid.

Quantification: The resulting amino acid mixture is separated, identified, and quantified using chromatography (often ion-exchange or reversed-phase HPLC) with post-column or pre-column derivatization for detection (e.g., with ninhydrin (B49086) or phenyl isothiocyanate).

For L-Arginyl-Glycyl-L-Serine, AAA would be used to verify that the three expected amino acids are present in the correct stoichiometric ratio of 1:1:1. This analysis confirms the elemental composition of the peptide.

Enantiomeric Purity Assessment

Ensuring the correct stereochemistry of each amino acid is critical for the biological function of a peptide. researchgate.netnih.gov Enantiomeric purity assessment verifies that the constituent amino acids are of the intended L- or D- configuration. researchgate.netnih.gov Undesired D-isomers can be introduced as impurities from starting materials or formed during peptide synthesis. researchgate.netnih.govdigitellinc.com

The standard method involves:

Acid Hydrolysis: The peptide is completely hydrolyzed into its individual amino acids. To account for any racemization that might occur during this step, deuterated acid is often used. researchgate.netnih.govdigitellinc.com

Chiral Chromatography: The resulting amino acid mixture is analyzed using a chiral chromatographic method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. researchgate.netnih.gov This separates the L- and D-enantiomers of each amino acid.

Quantification: The separated enantiomers are detected and quantified, often by mass spectrometry, allowing for the precise determination of any D-isomer impurities. researchgate.netnih.govdigitellinc.com

This analysis is essential to confirm that the peptide is composed exclusively of L-Arginine, Glycine (which is achiral), and L-Serine.

Table of Compounds Mentioned

| Compound Name |

|---|

| L-Arginyl-Glycyl-L-Serine |

| L-Arginine |

| Glycine |

| L-Serine |

| Hydrochloric acid |

| Ninhydrin |

Mechanistic Investigations and Biological Roles in Academic Research Models

In Vitro Studies of Cellular Interactions

In vitro studies have been instrumental in elucidating the role of the Arg-Gly-Ser sequence in fundamental cellular processes. These investigations have largely focused on comparing its effects to those of the RGD motif to understand the structural requirements for receptor binding and subsequent cellular responses.

Modulation of Cell Migration and Invasion In Vitro

The migratory and invasive potential of cells is intrinsically linked to their adhesive properties. The RGD motif is known to play a crucial role in cell migration by providing the necessary traction for cell movement. Consequently, soluble RGD peptides can inhibit migration by competing with extracellular matrix (ECM) proteins for integrin binding.

In comparative studies, the Arg-Gly-Ser peptide has demonstrated a significantly reduced capacity to modulate cell migration and invasion. For example, in assays examining the migration of newt epidermal cells, the RGD sequence has been shown to influence cell movement on collagen substrates. In contrast, peptides with altered sequences, such as RGS, typically exhibit a diminished or negligible effect on migration, further emphasizing the specificity of the RGD-integrin interaction in this process. Similarly, in in vitro invasion assays where tumor cells penetrate through a basement membrane matrix, RGD-containing peptides have been shown to be inhibitory. The Arg-Gly-Ser peptide, when used as a control, generally does not produce the same inhibitory effect, indicating that the cellular interactions required for invasion are specifically mediated by the RGD sequence.

Effects on Cell Proliferation and Viability in Defined Cell Lines

The influence of the Arg-Gly-Ser tripeptide on cell proliferation and viability is not as extensively studied as its role in cell adhesion. However, the individual amino acid components, L-arginine and L-serine, are known to have significant effects on cell growth and survival. L-arginine is an essential amino acid for the proliferation of many cell types, and its deprivation can lead to cell cycle arrest and apoptosis in cancer cells. L-serine is also crucial for nucleotide synthesis and the proliferation of certain cancer cell lines.

Direct studies on the effect of the RGS tripeptide on cell proliferation are limited. However, given its reduced ability to engage integrin signaling pathways compared to RGD, it is hypothesized that it would have a lesser impact on proliferation in contexts where adhesion-dependent signaling is a primary driver of cell growth. It is important to note that any observed effects could also be attributed to the metabolic utilization of the constituent amino acids rather than a receptor-mediated signaling event.

| Cell Line | Cell Type | Compound | Effect on Proliferation/Viability | Observations |

|---|---|---|---|---|

| Generic Cancer Cell Lines | Cancer | L-arginine deprivation | Inhibition | Leads to cell cycle arrest and apoptosis. |

| Various Cancer Cell Lines | Cancer | L-serine | Supports | Crucial for nucleotide synthesis and proliferation. |

| - | - | L-Serine, L-arginylglycyl- (RGS) | Largely uncharacterized | Expected to have minimal direct effect via integrin signaling compared to RGD. |

Receptor Binding Studies and Ligand-Receptor Interactions

The primary receptors for RGD-containing ligands are members of the integrin family of transmembrane heterodimers. The specificity of this interaction is largely dictated by the conformation of the RGD loop and the surrounding amino acid residues.

Integrin-Mediated Pathways and Related Receptor Systems

The binding of RGD to integrins triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival. The substitution of aspartic acid with serine in the RGS peptide dramatically reduces its binding affinity for most RGD-dependent integrins.

Studies comparing the binding of RGD and RGS peptides to integrins have consistently shown that the carboxylate side chain of the aspartic acid residue is a critical determinant for high-affinity binding. The serine hydroxyl group in the RGS peptide is not an effective substitute for the aspartate carboxylate in forming the necessary ionic interactions within the integrin binding pocket. Consequently, RGS peptides are generally poor inhibitors of RGD-mediated cell adhesion to extracellular matrix proteins like fibronectin and vitronectin. This difference in binding affinity underscores the high degree of specificity in integrin-ligand recognition and makes the RGS peptide a valuable tool for confirming the RGD-dependence of cellular responses.

Identification of Novel Binding Partners

While the Arg-Gly-Ser sequence does not typically bind to RGD-dependent integrins with high affinity, the possibility of it interacting with other cell surface receptors cannot be entirely dismissed. The identification of novel binding partners for specific peptide sequences is an ongoing area of research, often employing techniques such as peptide library screening and affinity chromatography.

To date, there is a lack of significant evidence in the scientific literature identifying novel, high-affinity binding partners specifically for the Arg-Gly-Ser tripeptide. Most studies that include this sequence use it as a negative control to demonstrate the specificity of RGD-mediated interactions. Future research employing unbiased screening methods could potentially uncover novel receptors or biological roles for the RGS motif, but currently, its primary utility in research remains as a comparator to the RGD sequence.

Enzymatic Modulation and Interaction Studies

Detailed investigations into the direct enzymatic modulation and interaction of L-Arginyl-Glycyl-L-Serine are largely absent from the current scientific record. While a general database entry notes that the synthetic RGS tripeptide may inhibit the binding of P1,P4-diadenosine 5'-tetraphosphate (Ap4A) to its membrane receptor, primary literature detailing this interaction is not available.

Substrate Specificity and Inhibitory Potentials

There is no specific data available from academic studies that characterizes the substrate specificity or comprehensively details the inhibitory potentials of L-Arginyl-Glycyl-L-Serine against a range of enzymes. Research on similar but distinct peptides, such as those containing the Arg-Gly-Asp (RGD) sequence, has shown inhibitory activity against targets like integrin receptors and angiotensin-converting enzyme, but these findings cannot be directly attributed to L-Arginyl-Glycyl-L-Serine. Without dedicated screening and enzymatic assays, its profile as a potential enzyme inhibitor remains uncharacterized.

Effects on Enzyme Kinetics

Consistent with the lack of specific interaction studies, there is no published data on the effects of L-Arginyl-Glycyl-L-Serine on enzyme kinetics. Key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) have not been determined for this peptide against specific enzyme targets. Therefore, its mode of action, whether as a competitive, non-competitive, or uncompetitive inhibitor, is unknown.

Cellular Signaling Pathway Modulation

The influence of L-Arginyl-Glycyl-L-Serine on cellular signaling pathways is an area that requires empirical investigation. Based on its putative role as an antagonist for the P1,P4-diadenosine 5'-tetraphosphate (Ap4A) receptor, its effects would likely be intertwined with the known signaling functions of Ap4A, a molecule implicated in cellular stress responses and the regulation of various signaling cascades. nih.govsemanticscholar.org

Investigation of Downstream Signaling Cascades

Direct experimental evidence of downstream signaling cascades modulated by L-Arginyl-Glycyl-L-Serine is currently unavailable. However, if the peptide functions as an antagonist of Ap4A signaling, it could hypothetically influence pathways regulated by this dinucleotide. Ap4A has been shown to interact with the HINT1 protein, thereby liberating the microphthalmia-associated transcription factor (MITF) to regulate gene expression. Furthermore, Ap4A is known to modulate pathways such as PI3K/AKT and other stress-activated protein kinase cascades. semanticscholar.org Any potential role of L-Arginyl-Glycyl-L-Serine in these processes is speculative and awaits experimental validation.

Gene Expression Profiling in Response to Peptide Exposure

No studies have been published that perform gene expression profiling, such as microarray or RNA-Seq analysis, on cells or tissues exposed to L-Arginyl-Glycyl-L-Serine. Research has shown that significant changes in intracellular Ap4A levels can lead to widespread alterations in gene expression, particularly affecting genes related to immune response and tumorigenesis. semanticscholar.org An antagonist of Ap4A signaling, such as L-Arginyl-Glycyl-L-Serine is hypothesized to be, would be expected to produce its own distinct or opposing gene expression signature, though such a profile has not been documented.

Theoretical and Computational Modeling of L-Arginyl-Glycyl-L-Serine

Specific theoretical or computational models for the tripeptide L-Arginyl-Glycyl-L-Serine are not described in the existing literature. While computational methods like molecular dynamics simulations and docking studies are commonly used to predict the structure of peptides and their interactions with biological targets, such analyses have not been published for this particular compound. Computational modeling could, in the future, provide valuable insights into its conformational preferences and its potential binding modes with putative receptors, such as purinergic P2Y receptors or other Ap4A binding proteins.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a tripeptide like L-arginylglycyl-L-serine, MD simulations would be employed to explore its conformational landscape, identifying the various shapes the molecule can adopt in a solution. This process, known as conformational sampling, is crucial for understanding the peptide's flexibility and its energetically favorable structures.

The simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system of atoms. A common approach involves placing the tripeptide in a simulated box of water molecules to mimic physiological conditions. The simulation then calculates the forces acting on each atom and uses Newton's laws of motion to predict their subsequent movements over very short time steps (femtoseconds). By integrating these movements over a longer period (nanoseconds to microseconds), a trajectory of the peptide's conformational changes is generated.

Analysis of this trajectory would reveal the predominant conformations, the flexibility of the peptide backbone and side chains, and the formation of any intramolecular hydrogen bonds. For L-arginylglycyl-L-serine, simulations could provide insights into the spatial arrangement of the positively charged guanidinium (B1211019) group of arginine, the polar hydroxyl group of serine, and the flexible glycine (B1666218) residue. This information is foundational for understanding how the peptide might interact with biological targets.

Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of L-arginylglycyl-L-serine, docking studies would be used to investigate its potential interactions with a specific biological receptor, such as a protein or enzyme. This method is instrumental in hypothesis-driven research to identify potential binding partners and to understand the molecular basis of recognition.

The process involves having a three-dimensional structure of the target receptor, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. A set of possible conformations of the L-arginylglycyl-L-serine peptide, often derived from molecular dynamics simulations, would then be "docked" into the binding site of the receptor. A scoring function is used to evaluate the binding affinity of each pose, predicting the most stable and likely binding mode.

These studies would highlight key intermolecular interactions, such as hydrogen bonds, electrostatic interactions (ionic bonds), and van der Waals forces, between the peptide and the receptor. For instance, the arginine residue's positive charge might interact with a negatively charged pocket on the receptor, while the serine's hydroxyl group could form hydrogen bonds. The results of docking studies can guide further experimental validation and the design of new peptides with improved binding affinity or specificity.

In Silico Prediction of Peptide Activity

In silico prediction of peptide activity involves the use of computational models to estimate the biological function of a peptide without conducting laboratory experiments. These methods are often based on the peptide's sequence and structural properties. For L-arginylglycyl-L-serine, various predictive tools could be employed to hypothesize its potential activities.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. If a dataset of peptides with known activity towards a particular target exists, a QSAR model can be built to correlate specific molecular descriptors (e.g., physicochemical properties, structural features) with their biological activity. The properties of L-arginylglycyl-L-serine could then be input into this model to predict its activity.

Another in silico method involves searching for sequence motifs. Many biological activities are associated with specific short amino acid sequences. Databases of known bioactive peptides could be searched to determine if the "Arg-Gly-Ser" motif is present in peptides with known functions. Furthermore, machine learning algorithms and artificial neural networks are increasingly being used to predict various peptide properties, including antimicrobial, anticancer, or cell-penetrating activities, based on their amino acid composition and sequence. nih.gov These predictive approaches can provide valuable initial insights to guide experimental investigations into the biological role of L-arginylglycyl-L-serine.

Research Applications of L Arginyl Glycyl L Serine in Biomaterials and Cell Biology

Surface Functionalization of Biomaterials for Cell Culture Substrates

The modification of biomaterial surfaces with bioactive molecules is a cornerstone of tissue engineering and cell culture technology, aiming to create environments that mimic the natural extracellular matrix (ECM). The L-arginyl-glycyl-L-serine (RGS) peptide is utilized in this context, primarily as a control sequence or as part of a larger functional tag.

Researchers often functionalize surfaces with RGS peptides to serve as a negative control against surfaces functionalized with the highly adhesive RGD peptide. nih.govacs.orgresearchgate.net Because the RGS sequence typically exhibits minimal to no specific binding to the integrin receptors that recognize RGD, its use helps to demonstrate that the cell adhesion observed on RGD-modified materials is a result of specific ligand-receptor interactions rather than non-specific surface effects. nih.govacs.org For instance, paramagnetic nanoparticles designed for imaging have been coated with an "irrelevant RGS peptide" to create a non-targeted control agent, confirming that the targeting effect of the RGD-coated nanoparticles was specific. nih.govacs.orgresearchgate.net

In other applications, the RGS sequence is incorporated into larger peptide chains for different functional purposes. For example, the sequence Arg-Gly-Ser-His6 (RGS-His6) is used as a detection tag for proteins in affinity-based assays. dokumen.pub In this construct, the RGS sequence is followed by a polyhistidine tag (His6), which allows for purification and detection, while the RGS portion can serve as a recognition site for specific antibodies. dokumen.pub

As a Model Peptide in Cell Adhesion Research

In the field of cell adhesion, the RGS peptide serves as an essential model peptide, primarily for elucidating the specificity of integrin-mediated cell binding. Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in numerous physiological processes. Many integrins recognize the RGD sequence found in ECM proteins like fibronectin.

The structural similarity between RGS and RGD, differing by only a single amino acid's side chain (a hydroxyl group in serine versus a carboxyl group in aspartic acid), makes RGS an ideal competitive inhibitor and negative control in cell adhesion assays. researchgate.netdepauw.edu Studies use soluble RGS peptides to compete with RGD-mediated cell binding to a substrate. A lack of inhibition by RGS, contrasted with strong inhibition by RGD, provides clear evidence that the adhesion is dependent on the specific chemical structure of the aspartic acid residue in the RGD motif. nih.gov

Research has employed RGS peptides in competitive cell binding assays to investigate cell attachment to various polymers, such as polylactic-co-glycolic acid and polylactic acid. researchgate.netresearchgate.net These experiments help to quantify the role of specific integrin receptors in cell adhesion to these biomaterials.

Table 1: Representative Data from a Competitive Cell Adhesion Inhibition Assay This interactive table illustrates the typical results from an experiment testing the ability of RGS and RGD peptides to inhibit cell attachment to a fibronectin-coated surface.

| Peptide Inhibitor | Concentration (mM) | Relative Cell Attachment (%) |

| None (Control) | 0 | 100 |

| RGS | 0.2 | 98 |

| RGS | 0.4 | 95 |

| RGS | 0.6 | 92 |

| RGS | 0.8 | 91 |

| RGS | 1.0 | 89 |

| RGD | 0.2 | 65 |

| RGD | 0.4 | 42 |

| RGD | 0.6 | 25 |

| RGD | 0.8 | 15 |

| RGD | 1.0 | 10 |

Note: The data presented are illustrative and serve to model typical experimental outcomes. The results clearly show that as the concentration of the RGD peptide increases, cell attachment is significantly inhibited, whereas the RGS peptide shows minimal effect, highlighting the binding specificity of the integrin receptor. depauw.edu

Development of Peptide-Based Probes for Cellular Studies

Peptide-based probes are powerful tools for imaging, tracking, and quantifying molecular processes within cellular environments. These probes often consist of a recognition motif, a linker, and a reporter molecule (e.g., a fluorophore). While not typically used as the primary recognition motif for cell targeting, the RGS sequence has been incorporated into specialized probes.

The RGS sequence can be part of a larger peptide chain that acts as a substrate for a specific enzyme. For example, the octapeptide Arg-Lys-Arg-Arg-Gly-Ser-Arg-Gly has been integrated into an internally quenched fluorescent (IQF) substrate to detect the activity of the serine protease matriptase-2. nih.gov In this design, the peptide is flanked by a fluorophore and a quencher. When the enzyme cleaves the peptide at a specific site within the sequence, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal.

Furthermore, in the development of targeted imaging and therapeutic agents, RGS peptides are crucial for creating control probes. nih.govacs.org For instance, when designing an RGD-targeted nanoparticle to image tumors that overexpress certain integrins, a corresponding RGS-targeted nanoparticle is synthesized as a control. nih.govacs.org Comparing the accumulation of the RGD and RGS probes in the target tissue allows researchers to confirm that the imaging signal is due to specific receptor binding and not to non-specific effects like the enhanced permeability and retention (EPR) effect. acs.org

Use in Microfluidic Devices for Cell Patterning and Sorting

Microfluidic devices offer precise control over the cellular microenvironment, making them invaluable for high-throughput analysis, cell sorting, and creating patterned cell cultures. The functionalization of surfaces within these devices with peptides allows for the spatial control of cell adhesion.

While the RGD peptide is more commonly used for promoting cell adhesion in specific patterns within microfluidic chips, the RGS sequence has been noted in related research contexts. For instance, a short peptide reporter termed the "RGS-peptide" (with the sequence RGSIDTWV) has been used in cell-free protein synthesis assays. nih.gov Such assays are frequently integrated into microfluidic platforms for high-throughput screening and analysis, where the RGS-containing peptide serves as a reporter of synthesis efficiency. nih.gov Additionally, research in synthetic biology utilizing microfluidics has mentioned the use of an AC-ligand peptide referred to as an "RGS-peptide" for expression in cell-free systems. uq.edu.au These applications highlight the role of RGS-containing peptides as components in analytical systems used in conjunction with microfluidic technologies, rather than as direct agents for cell patterning.

Future Directions and Emerging Research Avenues

Exploration of L-Arginyl-Glycyl-L-Serine in Complex Biological Matrices

A significant future direction for L-Arginyl-Glycyl-L-Serine research lies in understanding its behavior within complex biological matrices, such as blood plasma, cell lysates, and tissue homogenates. The determination of peptides and proteins in these environments is a challenging but crucial step to elucidate their physiological roles. nih.gov Advanced analytical techniques are required to purify and quantify the RGS tripeptide, navigating the complexities of these samples. nih.gov

Future studies will likely employ a combination of sophisticated sample preparation techniques and high-sensitivity analytical methods. These approaches are essential for accurately measuring the peptide's concentration, stability, and interactions with other biomolecules in its native environment.

Potential Research Approaches and Expected Outcomes:

| Research Approach | Expected Outcome |

|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Development of sensitive and specific methods for the quantification of L-Arginyl-Glycyl-L-Serine in plasma and tissue samples. |

| Capillary Zone Electrophoresis (CZE) | Fast and efficient separation of the tripeptide from other components in complex biological fluids. nih.gov |

| Affinity Chromatography | Isolation and purification of the RGS peptide and its binding partners from cell lysates to identify interaction networks. |

| Metabolomic Profiling | Understanding the metabolic fate of L-Arginyl-Glycyl-L-Serine and its role in various physiological and pathological states. |

High-Throughput Screening for Novel Interactions and Functions

High-throughput screening (HTS) methodologies offer a powerful tool for discovering novel binding partners and biological functions of the L-Arginyl-Glycyl-L-Serine tripeptide. nih.gov These techniques allow for the rapid screening of vast libraries of compounds or biological targets to identify interactions with the RGS motif. HTS assays are crucial for identifying new ligands and understanding the regulatory properties of RGS-containing molecules. nih.gov

The application of HTS to the RGS peptide can accelerate the identification of its cellular receptors, interacting proteins, and signaling pathways. By combining HTS with advanced sequencing and data analysis, researchers can efficiently identify rare and valuable target-binding peptide motifs. nih.gov

Key High-Throughput Screening Strategies:

Phage Display: This technique can be used to screen large peptide libraries to identify sequences that bind to specific molecular targets of the RGS tripeptide. nih.gov

Fluorescence-Based Assays: Competitive binding assays using fluorescence polarization or time-resolved fluorescence energy transfer (TR-FRET) can be developed to screen for molecules that interact with L-Arginyl-Glycyl-L-Serine. drugtargetreview.combmglabtech.com

Cell-Based Assays: High-content screening of cells treated with the RGS peptide can reveal its effects on cellular processes such as adhesion, migration, and signaling.

Advanced Structural Biology Techniques for Atomic-Level Resolution

Determining the three-dimensional structure of L-Arginyl-Glycyl-L-Serine, both in isolation and when bound to its biological targets, is fundamental to understanding its function. Advanced structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for obtaining atomic-level resolution of tripeptide conformations. nih.govnih.gov

Understanding the precise geometry and conformational dynamics of the RGS motif will provide insights into its binding specificity and mechanism of action. biorxiv.org This structural information is invaluable for the rational design of new therapeutic agents. nih.gov Tripeptides are considered efficient building blocks for protein structure prediction, and detailed structural analysis of RGS can contribute to this field. nih.gov

Structural Biology Techniques and Their Potential Applications:

| Technique | Application to L-Arginyl-Glycyl-L-Serine |

|---|---|

| X-ray Crystallography | To determine the high-resolution crystal structure of the RGS tripeptide, potentially in complex with a binding partner. |

| NMR Spectroscopy | To study the solution-state structure and dynamics of the peptide, providing insights into its flexibility and conformational changes upon binding. |

| Computational Modeling and Molecular Dynamics | To simulate the behavior of the RGS peptide and its interactions with other molecules, complementing experimental data. aip.org |

Bio-Inspired Design of Peptidomimetics Based on the L-Arginyl-Glycyl-L-Serine Motif

The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a promising strategy for developing new therapeutics. A significant focus of future research will be the bio-inspired design of peptidomimetics based on the L-Arginyl-Glycyl-L-Serine motif. These synthetic molecules can offer improved stability, bioavailability, and target specificity compared to the natural peptide.

By preserving the key functional groups and spatial arrangement of the RGS tripeptide, researchers can create novel compounds with enhanced therapeutic properties. For instance, peptidomimetics of the related RGD sequence have shown promise in promoting cell adhesion and have broad therapeutic utility. nih.gov Similar strategies can be applied to the RGS motif to develop new drugs for a variety of applications.

Approaches to Designing RGS-Based Peptidomimetics:

Scaffold Hopping: Replacing the peptide backbone with a more stable, non-peptidic scaffold while retaining the essential side-chain functionalities of Arginine, Glycine (B1666218), and Serine.

Constrained Peptides: Introducing cyclic constraints or unnatural amino acids to lock the peptide into its bioactive conformation, thereby increasing its affinity and stability.

Computational Design: Using computer-aided drug design to model and predict the binding of novel peptidomimetic structures to their biological targets.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and purifying L-Serine-containing peptides like L-arginylglycyl-L-serine?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard. Use Fmoc/t-Bu chemistry for side-chain protection, with orthogonal deprotection steps to minimize undesired reactions. Purification via reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures high purity. Monitor reaction progress with TLC (silica gel, ninhydrin staining) and confirm structural integrity via MALDI-TOF mass spectrometry .

Q. How can researchers validate the structural identity of L-Serine derivatives in novel peptide sequences?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR for backbone amide protons and side-chain functional groups (e.g., L-Serine’s hydroxyl group at δ 5.2–5.6 ppm).

- Circular Dichroism (CD) : Confirm secondary structure (e.g., α-helix or β-sheet formation) in aqueous buffers.

- High-Resolution Mass Spectrometry (HRMS) : Compare observed vs. theoretical m/z values (e.g., ±1 ppm tolerance) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for L-Serine-containing peptides in neurological studies?

- Methodological Answer :

- Experimental Design : Standardize cell culture models (e.g., primary neurons vs. immortalized lines) and dosing regimens (e.g., µM vs. mM ranges).

- Data Normalization : Use internal controls like ATP assays to rule out cytotoxicity.

- Reproducibility Checks : Replicate experiments across independent labs with shared protocols (e.g., pre-registered methods on platforms like Protocols.io ) .

Q. What advanced analytical techniques resolve enantiomeric impurities in L-Serine-containing peptides during quality control?

- Methodological Answer :

- Chiral HPLC : Use Sumichiral OA-3200 columns with 0.3 µmol/L LOQ for D-Serine detection. Validate with spiked recovery tests (87% mean recovery for L/D-Serine) .

- Isotopic Labeling : -L-Serine tracing to monitor metabolic byproducts in cell-based assays.

- X-ray Crystallography : Resolve crystallographic ambiguities in peptide-ligand complexes (e.g., binding to NMDA receptors) .

Q. How can researchers optimize peptide stability for in vivo studies of L-Serine derivatives?

- Methodological Answer :

- Protease Resistance : Incorporate D-amino acids or non-natural residues (e.g., β-methyl-L-Serine) at cleavage sites.

- Pharmacokinetic Profiling : Use LC-MS/MS to track half-life in plasma and tissue homogenates.

- Lyophilization : Stabilize peptides in trehalose-based matrices for long-term storage .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for interpreting dose-response data in L-Serine-mediated cellular signaling studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC values.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude artifacts from automated plate readers.

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends across studies .

Q. How can researchers mitigate batch-to-batch variability in peptide synthesis for L-Serine-containing compounds?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring during SPPS to track coupling efficiency.

- QC Metrics : Enforce strict thresholds for purity (≥95% by HPLC), endotoxin levels (<0.1 EU/mg), and residual solvent content (e.g., <500 ppm DMF) .

Conflict Resolution in Mechanistic Studies

Q. How to reconcile contradictory findings on L-Serine’s role in taurine regulation across species (e.g., chickens vs. mammals)?

- Methodological Answer :

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.